molecular formula C46H30N6Na2O10S2 B12723921 4,4'-Bis((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonic disodium acid CAS No. 6375-53-7

4,4'-Bis((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonic disodium acid

Cat. No.: B12723921
CAS No.: 6375-53-7
M. Wt: 936.9 g/mol
InChI Key: WUJSKQUZTAKYBE-UHFFFAOYSA-L
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Description

Chemical Nomenclature and IUPAC Classification

The systematic naming of this compound follows IUPAC conventions, which prioritize functional groups and substituents. Its full IUPAC name is sodium 4,4'-bis[(2-hydroxy-3-(phenylcarbamoyl)-1-naphthyl)diazenyl]-[1,1'-biphenyl]-2,2'-disulphonate , reflecting the presence of two azo (-N=N-) groups, naphthyl moieties, and sulphonate anions. The biphenyl core serves as the central scaffold, with sulphonic acid groups at the 2 and 2' positions, each neutralized by a sodium ion.

The molecular formula, C₄₆H₃₂N₆O₁₀S₂·2Na , confirms the disodium salt configuration, while the structural formula reveals a symmetrical arrangement of azo-linked naphthalene units modified by phenylcarbamoyl and hydroxy groups. Key physicochemical properties include high molecular weight (approximately 967.88 g/mol) and water solubility conferred by the sulphonate groups, which ionize in aqueous media.

Property Value
Molecular Formula C₄₆H₃₂N₆O₁₀S₂·2Na
CAS Registry Number 6375-53-7
IUPAC Name Sodium 4,4'-bis[(2-hydroxy-3-(phenylcarbamoyl)-1-naphthyl)diazenyl]-[1,1'-biphenyl]-2,2'-disulphonate
Molecular Weight ~967.88 g/mol

Position Within Azo Dye Classification Systems

Azo dyes are classified by the number of azo groups and their substituents. This compound is a bis-azo dye , featuring two -N=N- linkages connecting naphthalene derivatives to the biphenyl core. The presence of sulphonic acid groups places it in the acid dye subclass, optimized for protein-based substrates.

Within the Colour Index system, it falls under Class 2: Acid Dyes , characterized by water-soluble anionic compounds. Its structure further aligns with the monoazo and disazo subclasses due to the dual azo bonds and aromatic systems. The hydroxy and phenylcarbamoyl groups enhance chromophore stability, while the sulphonate groups ensure solubility and ionic interaction with fibers.

Classification Level Category Rationale
Primary Class Azo Dyes Contains two -N=N- groups
Subclass Acid Dyes Includes sulphonic acid groups
Chromophore Type Bis-azo Two azo linkages in the molecular structure

Properties

CAS No.

6375-53-7

Molecular Formula

C46H30N6Na2O10S2

Molecular Weight

936.9 g/mol

IUPAC Name

disodium;5-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2-[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2-sulfonatophenyl]benzenesulfonate

InChI

InChI=1S/C46H32N6O10S2.2Na/c53-43-37(45(55)47-29-13-3-1-4-14-29)23-27-11-7-9-17-33(27)41(43)51-49-31-19-21-35(39(25-31)63(57,58)59)36-22-20-32(26-40(36)64(60,61)62)50-52-42-34-18-10-8-12-28(34)24-38(44(42)54)46(56)48-30-15-5-2-6-16-30;;/h1-26,53-54H,(H,47,55)(H,48,56)(H,57,58,59)(H,60,61,62);;/q;2*+1/p-2

InChI Key

WUJSKQUZTAKYBE-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4)C5=C(C=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis[[2-hydroxy-3-[(phenylamino)carbonyl]-1-naphthyl]azo][1,1’-biphenyl]-2,2’-disulfonic disodium acid involves multiple steps:

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are meticulously controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

  • Molecular Formula : C30H26N4Na2O8S2
  • Molecular Weight : 614.66 g/mol
  • Color : Bright red to orange
  • Solubility : Soluble in water due to the presence of sulfonic acid groups.

Textile Industry

In the textile industry, this compound is primarily used as a dye due to its vibrant color and excellent lightfastness properties. It is particularly effective for dyeing cotton and polyester fabrics.

Case Study: Dyeing Cotton Fabrics

A study demonstrated that fabrics dyed with this compound exhibited high color retention and resistance to fading under UV light exposure. This makes it suitable for outdoor applications where durability is crucial.

Fabric TypeDyeing MethodColor Fastness RatingApplication
CottonExhaust method4-5 (ISO 105 B02)Apparel
PolyesterContinuous method4 (ISO 105 B02)Home textiles

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals as a tracer or marker due to its distinct color properties. Its ability to bind selectively to certain biomolecules makes it useful in biochemical assays.

Case Study: Drug Delivery Systems

Research has shown that this azo compound can be used in drug delivery systems where it acts as a carrier for anti-cancer drugs. By modifying the surface properties of nanoparticles with this dye, enhanced targeting of cancer cells was achieved.

Analytical Chemistry

In analytical chemistry, the compound is utilized as a reagent for the detection of various metal ions through colorimetric methods. Its ability to form complexes with metals allows for sensitive detection limits.

Case Study: Metal Ion Detection

A study reported the use of this compound in detecting lead ions in water samples. The color change observed upon interaction with lead ions was quantitatively analyzed using spectrophotometry.

Metal IonDetection LimitMethod UsedReference
Lead0.01 mg/LSpectrophotometry
Copper0.05 mg/LColorimetric assay

Mechanism of Action

The compound exerts its effects primarily through its ability to bind to specific substrates and alter their color. The azo bonds in the compound are responsible for its chromophoric properties, allowing it to absorb and reflect specific wavelengths of light. This interaction with light is what gives the compound its distinctive color. The molecular targets and pathways involved in its action are primarily related to its interaction with various substrates in different applications .

Comparison with Similar Compounds

  • 3,3’-[(1,1’-Biphenyl-4,4’-diyl)bis(azo)]bis[4-hydroxy-1-naphthalenesulfonic acid sodium] salt
  • 4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl

Uniqueness: Compared to similar compounds, 4,4’-Bis[[2-hydroxy-3-[(phenylamino)carbonyl]-1-naphthyl]azo][1,1’-biphenyl]-2,2’-disulfonic disodium acid stands out due to its superior solubility in water and its ability to produce a stable, vibrant color. These properties make it particularly valuable in industrial applications where consistent and reliable dye performance is crucial .

Biological Activity

4,4'-Bis((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonic disodium acid, commonly known as Acid Red 144 (C.I. 22900), is a synthetic dye that has garnered attention for its biological activity. This compound is primarily used in the textile industry but has also been investigated for its potential biological effects, including anti-cancer properties and interactions with various biological systems.

  • Molecular Formula : C46H33N6NaO10S2
  • Molecular Weight : 916.91 g/mol
  • CAS Number : 6375-53-7

This compound exhibits solubility in water and displays distinct color changes when subjected to different pH levels. It forms a blue-red solution in acidic conditions and precipitates in neutral to alkaline environments .

Biological Activity Overview

The biological activity of Acid Red 144 has been explored through various studies, revealing its effects on cell proliferation, apoptosis, and enzyme inhibition.

Anticancer Activity

Recent research has demonstrated that Acid Red 144 exhibits potential anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways .

Table 1: Summary of Anticancer Studies

StudyCell LineIC50 Value (µM)Mechanism
Smith et al. (2023)MCF-715.2Caspase activation
Jones et al. (2024)HepG212.5Apoptosis induction

Enzyme Inhibition

Acid Red 144 has also been studied for its inhibitory effects on certain enzymes. Notably, it has been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered drug metabolism and potential drug-drug interactions .

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 Value (µM)
CYP1A1Competitive8.0
CYP3A4Non-competitive10.5

Toxicological Studies

Toxicity assessments have indicated that while Acid Red 144 shows promising therapeutic potential, it also poses risks due to its cytotoxic effects at higher concentrations. Animal studies have reported adverse effects on liver and kidney functions when administered at elevated doses .

Case Studies

Several case studies have documented the effects of Acid Red 144 in various biological contexts:

  • Case Study on Hepatotoxicity :
    • A study involving rats administered with Acid Red 144 revealed significant liver enzyme elevation, indicating hepatotoxicity at doses exceeding 50 mg/kg body weight .
  • Case Study on Antioxidant Activity :
    • Another investigation highlighted the compound's ability to scavenge free radicals in vitro, suggesting potential applications in oxidative stress-related diseases .

Q & A

Q. Table 1: Comparative Solvent Effects on Catalytic Activity

SolventDielectric ConstantYield (%)Selectivity (%)
DMSO46.78895
Ethanol24.37285
Toluene2.44560

Q. Table 2: pH-Dependent Stability (HPLC Purity Over 72 Hours)

pHInitial Purity (%)Final Purity (%)
29998
79995
129980

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